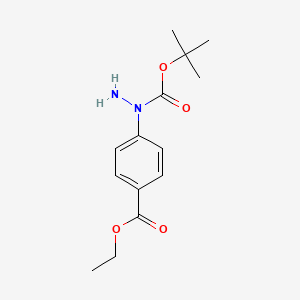

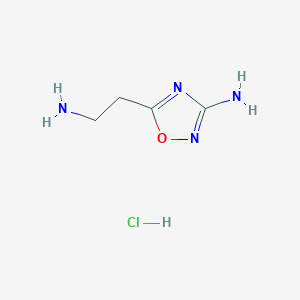

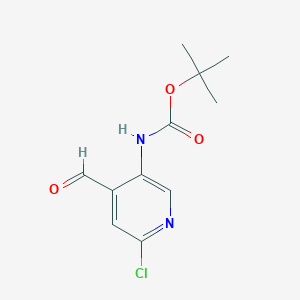

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride

Overview

Description

Synthesis Analysis

Amines can be synthesized in the laboratory in a variety of ways. For example, amines can be prepared by the reaction of ammonia with alkyl halides, although this method typically leads to a mixture of products due to further substitution1.Molecular Structure Analysis

In amines, the nitrogen atom is sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees. The nitrogen atom in amines forms three bonds and has one lone pair of electrons1.Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides1.Physical And Chemical Properties Analysis

Amines have a variety of physical and chemical properties. For example, they can engage in hydrogen bonding, which can affect their boiling points and water solubility. The presence of the nitrogen atom can also result in basicity1.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methods: Innovative synthesis methods for amino-oxadiazoles, including the target compound, involve reactions of guanidine with benzhydroxamyl chloride or primary/secondary amines with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966). These methods provide a foundation for the development of amino-oxadiazole derivatives with potential applications in various fields of chemistry and pharmacology.

- Chemical Stability and Reactions: The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles under conditions promoting Boulton–Katritzky rearrangement was studied, showing the formation of spiropyrazoline compounds instead of planar structures upon exposure to water and HCl (Kayukova et al., 2018). This property is crucial for understanding the chemical behavior and potential applications of these compounds.

Biological Activities

- Antimicrobial and Anti-HIV Activities: Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were synthesized and tested for in vitro activities against strains of bacteria and Candida albicans, with some compounds showing significant activity. Additionally, antiviral activity against HIV-1 was evaluated, highlighting the potential of these derivatives as antimicrobial and antiviral agents (El-Emam et al., 2004).

- Antifungal Evaluation: A series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized and their antifungal activity was evaluated against several human pathogenic fungal strains. Some derivatives exhibited promising antifungal activity, indicating their potential as antifungal agents (Nimbalkar et al., 2016).

Application in Energetic Materials

- High Heat of Detonation: A synthetic route was developed for a bi-heterocyclic skeleton with potential applications in energetic materials. The synthesis involved creating derivatives with significant heat of detonation, showcasing the versatility of oxadiazole derivatives in designing high-performance energetic compounds (Cao et al., 2020).

Safety And Hazards

The safety and hazards associated with amines can vary widely depending on their structure. Some amines can be hazardous and may cause health issues such as skin and eye irritation, respiratory issues, and more2345.

Future Directions

The future directions for research and application of amines are vast and varied. They are used in a wide range of applications, from the production of polymers and dyes to pharmaceuticals and agrochemicals6.

properties

IUPAC Name |

5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWUKZNZFBCUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)

![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)